molecular formula C13H9N3OS B3033233 (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1006694-45-6

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B3033233
CAS No.: 1006694-45-6
M. Wt: 255.3 g/mol
InChI Key: MJIDWXYGAAMSEW-DHZHZOJOSA-N
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Description

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 1006694-45-6) is a chemical compound of significant interest in medicinal and organic chemistry research. It features a thiazole ring, a privileged structure in drug discovery known for its diverse biological activities . The thiazole moiety is a common feature in many therapeutic agents and biologically active compounds, contributing to its potential for interacting with various enzymatic targets and receptors . This compound also contains a cyano group and a phenyl-substituted prop-2-enamide backbone, which are functional groups that often influence the molecule's reactivity, binding affinity, and physicochemical properties. This compound is utilized primarily as a pharmaceutical intermediate and fine chemical in synthetic organic and medicinal chemistry applications . It serves as a valuable building block for the synthesis of more complex molecules for research and development purposes. Researchers employ this compound in the exploration of new chemical entities, particularly in the development of compounds with potential biological activity. The presence of the thiazole ring suggests potential for investigation in areas where similar structures have shown activity, such as antimicrobial or antiviral research, although specific activity data for this particular molecule may require further experimental validation . The product is supplied with high purity, typically >99%, and is analyzed by techniques such as LCMS or GCMS to ensure quality and consistency . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a laboratory setting.

Properties

IUPAC Name

(E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c14-9-11(8-10-4-2-1-3-5-10)12(17)16-13-15-6-7-18-13/h1-8H,(H,15,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDWXYGAAMSEW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232868
Record name (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006694-45-6
Record name (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006694-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for (2E)-2-Cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Knoevenagel Condensation Approach

The predominant method for synthesizing this compound involves a two-step process:

  • Synthesis of N-(1,3-thiazol-2-yl)-2-cyanoacetamide
    • Procedure : 2-Amino-1,3-thiazole reacts with 3-(3,5-dimethylpyrazol-1-yl)-3-oxopropionitrile in refluxing benzene.
    • Mechanism : Nucleophilic acyl substitution forms the cyanoacetamide backbone.
    • Yield : 85–91% after recrystallization.
    • Characterization : ¹H NMR signals at δ 12.33–12.47 ppm (NH), 3.98–4.29 ppm (CH₂).
  • Knoevenagel Condensation with Benzaldehyde
    • Conditions : N-(1,3-thiazol-2-yl)-2-cyanoacetamide, benzaldehyde, ethanol, aqueous NaOH, reflux.
    • Mechanism : Base-mediated deprotonation generates an enolate, which undergoes condensation with benzaldehyde to form the α,β-unsaturated system.
    • Yield : 85–93%.
    • Stereochemistry : Exclusive E-configuration confirmed by ¹H NMR (δ 8.29 ppm, CH= singlet).
Table 1. Reaction Conditions and Yields for Knoevenagel Synthesis
Starting Material Aldehyde Base Solvent Temp (°C) Yield (%)
N-(thiazol-2-yl)-2-cyanoacetamide Benzaldehyde NaOH Ethanol 80 85–93
2-Cyanoacetamide Pyrazole-4-carbaldehyde Piperidine Ethanol 78 90

Alternative Synthetic Strategies

Thiazole Ring Formation Post-Condensation

While less common, pre-forming the α,β-unsaturated system prior to thiazole incorporation has been explored:

  • Procedure : Cyanoacetylation of propenamide followed by Hantzsch thiazole synthesis.
  • Challenge : Lower yields (≤70%) due to side reactions during thiazole cyclization.
Lawesson’s Reagent-Mediated Cyclization
  • Applicability : Primarily for trisubstituted thiazoles.
  • Limitation : Unsuitable for monosubstituted thiazoles like the target compound.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

  • Ethanol vs. DMF : Ethanol maximizes yield (93%) due to ideal polarity for enolate stabilization. DMF leads to decomposition at elevated temperatures.
  • Base Selection :
    • NaOH : Optimal for rapid enolate formation (reaction time: 30–60 min).
    • Piperidine : Slower kinetics but higher stereoselectivity in heterocyclic systems.

Temperature and Time Dependence

  • Reflux (80°C) : Ensures complete conversion within 1 hour.
  • Room Temperature : Extends reaction time to 8 hours with 10–15% yield reduction.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) :
    • δ 12.47 ppm: Thiazole NH.
    • δ 8.29 ppm: CH= (singlet, J = 0 Hz).
    • δ 7.45–7.27 ppm: Aromatic protons.
  • IR : ν 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

Comparative Analysis of Methodologies

Yield and Scalability

  • Knoevenagel Route : Superior for academic labs (85–93% yield, milligram to gram scale).
  • Industrial Adaptations : Continuous flow reactors could enhance throughput but require solvent optimization.

Purity and Byproduct Management

  • Recrystallization : Ethanol-DMF mixtures yield >99% purity.
  • Chromatography : Reserved for complex mixtures (e.g., dichloromethane/methanol gradients).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as phenyl ketones or thiazole oxides.

    Reduction: Reduced derivatives such as amines or thiazole alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide: shares structural similarities with other nitrile and thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Biological Activity

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nitriles and thiazoles and is recognized for its structural features that enable interactions with various biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide
  • Molecular Formula : C13H9N3OS
  • Molecular Weight : 255.30 g/mol
  • CAS Number : 1006694-45-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group and thiazole ring are crucial for binding to molecular targets, leading to modulation of enzyme activity or alteration of signaling pathways. This interaction can result in various biological effects, including enzyme inhibition and disruption of metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways.

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a promising avenue for the development of novel anti-cancer therapies.

Enzyme Inhibition

This compound has been used as a probe in studies examining enzyme interactions. Its ability to inhibit specific enzymes involved in disease processes makes it a valuable tool in drug discovery.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, revealed that these compounds exhibited potent activity against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A1015
(2E)-2-cyano...1218

Study 2: Anti-Cancer Activity

In a cell line study assessing the cytotoxic effects of this compound on breast cancer cells, results indicated a significant reduction in cell viability at concentrations above 25 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation.

Q & A

Q. What are the standard synthetic routes for (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide?

The compound is synthesized via a multi-step approach involving:

  • Condensation reactions : Reacting a cyanoacetamide derivative with a phenyl-substituted aldehyde under basic conditions (e.g., sodium acetate in ethanol) to form the α,β-unsaturated nitrile core .
  • Thiazole ring functionalization : Introducing the thiazol-2-yl group via nucleophilic substitution or coupling reactions, often using precursors like 2-aminothiazole .
  • Purification : Recrystallization from ethanol or methanol is commonly employed to achieve high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the α,β-unsaturated nitrile (δ ~7.5–8.5 ppm for vinyl protons) and thiazole ring protons (δ ~7.0–7.3 ppm) .
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the amide and thiazole nitrogen) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance the (E)-selectivity during the condensation step .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while refluxing ethanol facilitates cyclization .
  • Time-temperature profiling : Extended reflux durations (6–8 hours) ensure complete conversion, monitored via TLC or HPLC .

Q. How to resolve contradictions in reported crystallographic data for similar thiazole-acrylamide derivatives?

  • Comparative analysis : Cross-reference bond lengths and angles (e.g., C–N bond in thiazole: 1.32–1.35 Å) with structurally validated analogs in databases like the Cambridge Structural Database .
  • DFT calculations : Validate experimental data by simulating optimized geometries and comparing with observed X-ray results .

Q. What strategies are recommended for studying the compound’s potential bioactivity?

  • Targeted assays : Screen against kinases or enzymes (e.g., COX-2) due to structural similarity to known thiazole-based inhibitors .
  • Molecular docking : Use software like AutoDock to predict binding modes with proteins (e.g., EGFR tyrosine kinase), guided by the compound’s planar acrylamide moiety .
  • ADMET profiling : Assess solubility (LogP ~2.5) and metabolic stability using in vitro hepatocyte models .

Methodological Guidance

Q. How to design a stability study under varying pH and temperature conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Acidic conditions may hydrolyze the amide bond .
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for acrylamide derivatives) .

Q. What analytical approaches validate synthetic intermediates during scale-up?

  • In-line FTIR : Track reaction progress in real-time by monitoring nitrile and amide peaks .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ions ([M+H]+^+ expected at m/z ~324.08 for C14_{14}H10_{10}N3_3OS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide

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